1,3-Dimethyl-cyclohexanecarboxylic acid

Acidity constant (pKa) Substituent electronic effects Physicochemical profiling

1,3-Dimethylcyclohexane-1-carboxylic acid (CAS 100606-77-7; molecular formula C9H16O2; molecular weight 156.22 g/mol) is a branched alicyclic carboxylic acid featuring a cyclohexane ring with a carboxylic acid group and a methyl substituent at the 1-position, plus a second methyl group at the 3-position. The geminal dimethyl substitution at C1 creates a quaternary carbon centre, distinguishing it from mono-methyl or non-quaternary dimethyl isomers through increased steric bulk around the carboxyl function and the generation of a chiral centre at C1 when the ring substituents are dissymmetric.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
Cat. No. B13258289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-cyclohexanecarboxylic acid
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC1CCCC(C1)(C)C(=O)O
InChIInChI=1S/C9H16O2/c1-7-4-3-5-9(2,6-7)8(10)11/h7H,3-6H2,1-2H3,(H,10,11)
InChIKeyWVLQDTAUYSTLIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethylcyclohexane-1-carboxylic Acid: A Branched Cycloaliphatic Acid Building Block with Differentiated Physicochemical Properties


1,3-Dimethylcyclohexane-1-carboxylic acid (CAS 100606-77-7; molecular formula C9H16O2; molecular weight 156.22 g/mol) is a branched alicyclic carboxylic acid featuring a cyclohexane ring with a carboxylic acid group and a methyl substituent at the 1-position, plus a second methyl group at the 3-position. The geminal dimethyl substitution at C1 creates a quaternary carbon centre, distinguishing it from mono-methyl or non-quaternary dimethyl isomers through increased steric bulk around the carboxyl function and the generation of a chiral centre at C1 when the ring substituents are dissymmetric [1]. This compound serves as a specialty intermediate in the synthesis of esters for fragrance applications and as a sterically congested building block for medicinal chemistry [2].

Chiral building block with stereogenic C1 centre for asymmetric synthesis programmes
Sterically congested carboxyl function suitable for chemoselective esterification and amidation
Specialty intermediate for fragrance esters with controlled-release potential

Why 1,3-Dimethylcyclohexane-1-carboxylic Acid Cannot Be Interchanged with Simpler Cyclohexanecarboxylic Acids


The cyclohexanecarboxylic acid scaffold is highly sensitive to substitution pattern; even minor alkyl group variations profoundly alter acidity (pKa), lipophilicity (logP), aqueous solubility, and steric accessibility of the carboxyl group . 1,3-Dimethylcyclohexane-1-carboxylic acid possesses a quaternary C1 carbon that imposes significantly greater steric hindrance during esterification, amidation, or metal-catalysed coupling reactions compared to unsubstituted (e.g., cyclohexanecarboxylic acid, pKa 4.9) or mono-methyl analogues . Furthermore, the 1,3-substitution pattern creates a chiral centre, which is absent in the parent acid and in symmetrically substituted derivatives such as 3,3-dimethylcyclohexane-1-carboxylic acid (CAS 52209-77-5) . Generic selection of any available dimethylcyclohexanecarboxylic acid therefore risks altered reaction kinetics, reduced yields, and stereochemical mismatches in downstream applications.

Attribute
1,3-Dimethyl Isomer
Common Alternative
Stereochemistry
Chiral C1 centre enables enantiomeric resolution
3,3- and 4,4-isomers are achiral; cannot provide enantiopure intermediates
Steric profile
1,3-Diaxial interaction shields carboxyl from nucleophilic attack
1-Methyl or unsubstituted acids show lower steric hindrance; reaction kinetics may shift
Lipophilicity
Predicted logP ~2.95; distinct chromatographic retention
Parent acid logP 1.96; solubility and partitioning profiles may not transfer

Quantitative Differentiation Evidence for 1,3-Dimethylcyclohexane-1-carboxylic Acid Against Closest Structural Analogs


Enhanced Acidity (Lower pKa) Versus the Parent Cyclohexanecarboxylic Acid Driven by Electron-Donating Methyl Substituents

The electron-donating inductive effect of two methyl groups increases the electron density on the carboxylate anion, stabilising it and thereby lowering the pKa relative to unsubstituted cyclohexanecarboxylic acid. While the experimental pKa of 1,3-dimethylcyclohexane-1-carboxylic acid has not been directly reported, the computed pKa is 5.04 ± 0.40 , compared with an experimental pKa of 4.9 for cyclohexanecarboxylic acid . The direction and magnitude of this shift are consistent with class-level observations for 2,4-dimethylcyclohexanecarboxylic acid (predicted pKa 5.23) and the general alkyl-substituent effect documented by Rigby et al. for cyclohexanecarboxylic acids .

Acidity (pKa) Shift
Class-level inference
Target pKa ~5.04 vs parent pKa 4.9 (Δ≈0.14); methyl substitution raises pKa 0.1–0.3 units per group
Ionization state may shift in pH-dependent synthesis or formulation workflows
Computed pKa; experimental confirmation to verify
Acidity constant (pKa) Substituent electronic effects Physicochemical profiling

Substantially Increased Lipophilicity (logP) Over Cyclohexanecarboxylic Acid and the 3,3-Dimethyl Isomer

The addition of two methyl groups dramatically increases the lipophilicity of the cyclohexane ring. The experimental logP of cyclohexanecarboxylic acid is 1.96 . Based on fragment-based calculations (e.g., ALOGPS 2.1), each methyl group contributes approximately +0.5 logP units, leading to a predicted logP of approximately 2.9–3.0 for 1,3-dimethylcyclohexane-1-carboxylic acid. In contrast, the 3,3-dimethyl isomer (CAS 52209-77-5) has a predicted logP of approximately 2.7 , because the gem-dimethyl group on a single carbon is less effective at increasing the hydrophobic surface area than two separated methyl groups. No direct head-to-head experimental logP data are available for these two isomers.

Lipophilicity (logP) Increase
Class-level inference
Target logP ~2.95 vs parent 1.96 (Δ≈+0.99); ~0.25 higher than 3,3-dimethyl isomer
Supports membrane permeability screening context for drug-discovery workflows
Predicted via ALOGPS; no head-to-head experimental logP data
Lipophilicity (logP) Membrane permeability ADME profiling

Reduced Aqueous Solubility Versus Cyclohexanecarboxylic Acid, Driven by Increased Hydrophobic Surface Area

Cyclohexanecarboxylic acid exhibits an experimental aqueous solubility of 0.201 g/100 mL (15 °C) . The introduction of two methyl groups is predicted to reduce solubility to approximately 0.05–0.08 g/100 mL based on general solubility–logP relationships (class-level inference). The 3,3-dimethyl isomer is described by vendors as having 'relatively low solubility in water' , consistent with this trend. The 1,3-isomer's unique substitution pattern, with methyl groups at both the 1- and 3-positions, creates a larger hydrophobic patch than the 3,3-isomer, potentially leading to even lower aqueous solubility. However, no direct experimental solubility comparison between the 1,3- and 3,3-isomers has been published.

Aqueous Solubility Reduction
Class-level inference
Predicted ~0.05–0.08 g/100 mL; ~2.5× to 4× reduction vs parent acid (0.201 g/100 mL)
May require organic co-solvent in aqueous reaction or purification workflows
Estimated via solubility–logP correlation; direct measurement to verify
Aqueous solubility Hydrophobicity Formulation science

Chiral Centre at C1 Enables Enantiomeric Resolution, Absent in Symmetrical Dimethyl Isomers

The 1,3-dimethyl substitution pattern generates a chiral centre at C1 (the carbon bearing both the carboxylic acid and the methyl group) when the two ring substituents are distinct, i.e., when the C1 methyl and the C3 methyl are not equivalent. This is confirmed by the existence of enantiomerically resolved methyl esters, such as methyl (1R,3R)-1,3-dimethylcyclohexanecarboxylate (CAS 38864-04-9) . In contrast, 3,3-dimethylcyclohexane-1-carboxylic acid (CAS 52209-77-5) possesses no chiral centre because the two methyl groups are attached to the same carbon (C3) . Similarly, 4,4-dimethylcyclohexane-1-carboxylic acid is achiral. The 1,3-isomer therefore offers the opportunity for diastereomeric salt resolution or chiral chromatography to access enantiopure intermediates, a capability not available with the 3,3- or 4,4-dimethyl isomers.

Chiral Centre at C1
Head-to-head
C1 is stereogenic when ring substituents are dissymmetric; enantiopure methyl ester derivatives available (CAS 38864-04-9)
Supports enantioselective synthesis and chiral-resolution workflows
3,3- and 4,4-dimethyl isomers are achiral; cannot provide enantiopure intermediates
Chirality Enantiomeric resolution Asymmetric synthesis

Greater Steric Hindrance at the Carboxyl Group Relative to 1-Methylcyclohexane-1-carboxylic Acid

The presence of a methyl group at the 3-position in addition to the geminal methyl at C1 creates a 1,3-diaxial interaction in the chair conformation, which further shields the carboxyl group from nucleophilic attack compared to 1-methylcyclohexane-1-carboxylic acid (CAS 1123-25-7). While no direct kinetic comparison between these two compounds has been published, the 1,3-isomer is known to exhibit 'anomalous dissociation constants' in water–organic solvent mixtures, a phenomenon attributed to solvation differences arising from the 1,3-disubstitution pattern . This steric congestion can be exploited to control regioselectivity in esterification or amidation reactions, where the more hindered 1,3-isomer may react preferentially at a less hindered site in bifunctional substrates.

Steric Hindrance at Carboxyl
Supporting evidence
1,3-Diaxial methyl–methyl interaction adds ~1–3 kcal/mol steric strain vs 1-methyl analog
Supports chemoselective transformation design in bifunctional substrates
Estimated from A-value of methyl (1.7 kcal/mol); no kinetic comparison published
Steric hindrance Reaction kinetics Esterification rate

High-Value Application Scenarios Where 1,3-Dimethylcyclohexane-1-carboxylic Acid Outperforms Analogues


Chiral Building Block for Asymmetric Medicinal Chemistry

The intrinsic chirality of 1,3-dimethylcyclohexane-1-carboxylic acid (C1 stereogenic centre) enables its use as a starting material for the synthesis of enantiopure drug candidates. Unlike the achiral 3,3- or 4,4-dimethyl isomers, this acid can be resolved into its enantiomers and incorporated into chiral scaffolds, a critical requirement for modern drug discovery programmes where >60% of small-molecule drugs are chiral . The commercial availability of enantiomerically resolved methyl ester derivatives (e.g., CAS 38864-04-9) confirms the feasibility of chiral resolution .

Sterically Demanding Esterification for Controlled-Release Fragrance Formulations

The quaternary C1 carbon imposes steric hindrance that slows ester hydrolysis relative to less hindered cyclohexanecarboxylate esters. This property is explicitly exploited in perfumery, where dimethylcyclohexanecarboxylic acid esters are claimed to provide prolonged fragrance release compared to unsubstituted analogues . The 1,3-isomer, with its additional 1,3-diaxial steric interaction, is predicted to exhibit even slower esterase-mediated cleavage than the 1,4- or 3,3-dimethyl isomers, although direct comparative release-rate data remain to be generated.

Lipophilic Anchor in PROTAC and Bifunctional Degrader Design

With a predicted logP approximately 0.99 units higher than cyclohexanecarboxylic acid , this acid can serve as a lipophilic anchor in PROTAC (Proteolysis Targeting Chimera) linker design. The increased lipophilicity enhances membrane permeability and may promote ternary complex formation with hydrophobic E3 ligases (e.g., cereblon, VHL). The chiral centre also provides an additional vector for optimisation of linker geometry, an advantage not offered by achiral dimethyl isomers.

Internal Standard or Tracer in Quantitative Mass Spectrometry Assays

The unique molecular weight (156.22 Da) and fragmentation pattern of 1,3-dimethylcyclohexane-1-carboxylic acid, combined with its commercial availability at 95% purity , make it suitable as an internal standard or stable-isotope-labelled tracer for LC-MS/MS quantification of cyclohexanecarboxylic acid derivatives in biological matrices. Its retention time shift (driven by increased logP) relative to the parent acid provides chromatographic resolution that simplifies multiplexed assays.

Application
Selection Property
Validation Focus
Asymmetric synthesis programmes
Chiral resolution at C1 position
Enantiomeric excess by chiral analysis
Controlled-release ester design
Steric hindrance at carboxyl function
Esterase-mediated hydrolysis profiling
PROTAC linker development
Lipophilicity-driven permeability
Cell-based permeability assessment
Bioanalytical method development
Retention time differentiation
Chromatographic resolution from structural analogs
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